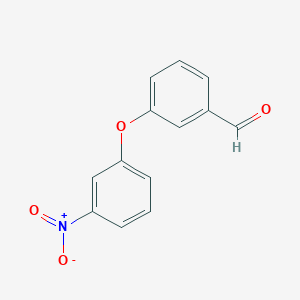
3-(3-Nitrophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenoxy)benzaldehyde is an organic compound that features both a nitro group and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)benzaldehyde typically involves the nitration of benzaldehyde. The process begins with the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the meta-nitro isomer. The reaction mixture is then worked up by pouring it onto crushed ice, followed by filtration and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions
3-(3-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Nitrophenoxy)benzoic acid.
Reduction: 3-(3-Aminophenoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(3-Nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving nitroaromatic intermediates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-(3-Nitrophenoxy)benzaldehyde involves its reactivity due to the presence of both the nitro and aldehyde groups. The nitro group is electron-withdrawing, which makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in organic synthesis .
類似化合物との比較
Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the phenoxy group.
4-Nitrobenzaldehyde: The nitro group is in the para position relative to the aldehyde group.
3-(4-Nitrophenoxy)benzaldehyde: The nitro group is in the para position on the phenoxy ring.
Uniqueness
3-(3-Nitrophenoxy)benzaldehyde is unique due to the presence of both the nitro and phenoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various industrial applications .
特性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
3-(3-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H |
InChIキー |
VFPGFAKLECSSJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



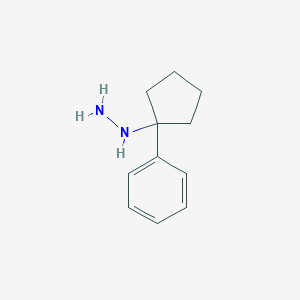





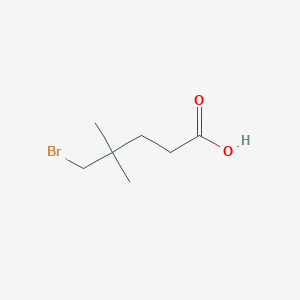
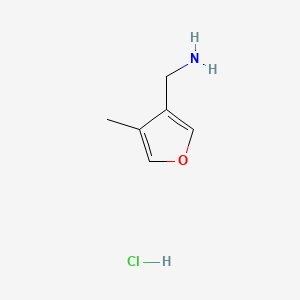
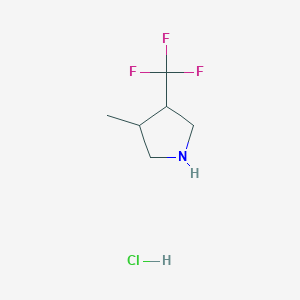
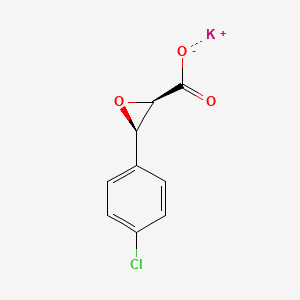
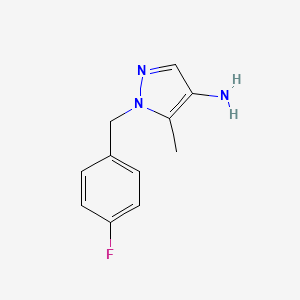
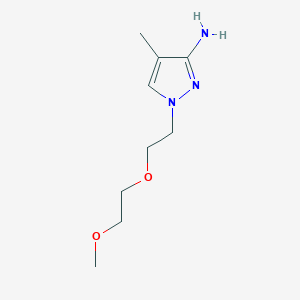
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
